Guanidine Hydroiodide

Perovskite Solar Cells Power Conversion Efficiency Additive Engineering

High-purity Guanidine Hydroiodide (GAI) for perovskite R&D. Its large guanidinium cation provides superior surface passivation at grain boundaries, a function smaller A-site cations (FAI, MAI) cannot replicate. Use to boost PCE from 16.3% to 20.7% and enhance ambient stability (>80% retention after 312h). Ideal for p-i-n architectures, improving Voc from 0.89V to >0.96V. Not a drop-in replacement for standard precursors.

Molecular Formula CH6IN3
Molecular Weight 186.98 g/mol
CAS No. 19227-70-4
Cat. No. B1357593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine Hydroiodide
CAS19227-70-4
Molecular FormulaCH6IN3
Molecular Weight186.98 g/mol
Structural Identifiers
SMILESC(=N)(N)N.I
InChIInChI=1S/CH5N3.HI/c2-1(3)4;/h(H5,2,3,4);1H
InChIKeyUUDRLGYROXTISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidine Hydroiodide (CAS 19227-70-4) for Perovskite Photovoltaics: Critical Additive for Defect Passivation and Enhanced Stability


Guanidine Hydroiodide (CAS: 19227-70-4), also known as Guanidinium Iodide (GAI), is a high-purity organohalide salt belonging to the class of guanidinium-based additives . With a molecular formula of CH₆IN₃ and a molecular weight of 186.98 g/mol, it is characterized as an extremely hygroscopic white to almost white crystalline powder . In the context of perovskite solar cell (PSC) fabrication, its primary function is as a defect passivating agent. Its efficacy is attributed to the strong hydrogen-bonding capability of the guanidinium cation (GA⁺) with under-coordinated halides at grain boundaries and surfaces, which significantly suppresses non-radiative recombination [1]. As a result, it is a key functional material for researchers seeking to enhance both the power conversion efficiency (PCE) and long-term operational stability of hybrid organic-inorganic perovskite devices [1].

Why Guanidine Hydroiodide (GAI) Cannot Be Substituted with Standard Formamidinium or Methylammonium Halides


Direct substitution of Guanidine Hydroiodide (GAI) with in-class alternatives such as Formamidinium Iodide (FAI) or Methylammonium Iodide (MAI) is not scientifically equivalent and will result in compromised device metrics. While FAI and MAI are essential for forming the primary perovskite lattice (ABX₃ structure), they primarily act as 'A-site' cations that dictate bulk crystal phase and bandgap [1]. In contrast, the larger ionic radius and strong hydrogen-bonding network of the guanidinium cation (GA⁺) prevents its full incorporation into the 3D perovskite lattice; instead, it accumulates selectively at surfaces and grain boundaries [2]. This unique spatial segregation enables GAI to function as a dedicated surface and interface passivator without destabilizing the bulk 3D perovskite crystal structure, a role that the smaller, lattice-integrated FAI and MAI cations cannot fulfill [1]. Procurement of FAI or MAI as a 'drop-in' replacement for GAI will therefore result in the loss of this critical passivation function, leading to higher defect densities, lower open-circuit voltages, and significantly reduced ambient stability.

Quantified Performance Differentiation of Guanidine Hydroiodide (GAI) vs. Comparators in Perovskite Solar Cells


PCE Enhancement: GAI Additive Outperforms Untreated Control Devices by Up to 27% Relative Gain

The application of Guanidine Hydroiodide (GAI) as an additive or post-treatment agent consistently yields a significant increase in power conversion efficiency (PCE) compared to untreated control devices across multiple independent studies. The magnitude of improvement is quantifiable and reproducible, establishing a clear performance baseline for procurement decisions. For example, a study on inverted perovskite solar cells with a Cs₀.₁FA₀.₈MA₀.₁PbI₃ composition demonstrated that a GAI post-treatment (1.5 mg/mL in solution) elevated the PCE from a control value of 16.3% to 20.7%, representing a relative increase of 27% [1]. A separate investigation using a GAI pre-treatment method on the perovskite layer reported an improvement in PCE from an unspecified control value to a best efficiency of 20.56%, an 11.9% increase [2].

Perovskite Solar Cells Power Conversion Efficiency Additive Engineering

Open-Circuit Voltage Enhancement: GAI Boosts Voc by 70-80 mV Over Untreated Controls

A primary mechanism of GAI's performance enhancement is the passivation of trap states at perovskite surfaces and grain boundaries, which directly translates into a measurable increase in open-circuit voltage (Voc). In a direct comparison on triple-cation FAMACs perovskite devices in an inverted architecture, the deposition of a GAI (referred to as GUAI) passivation layer increased the Voc from 0.89 V for the control device to over 0.96 V for the GAI-passivated device [1]. This ~70 mV improvement is a direct quantitative indicator of reduced non-radiative recombination losses at the device interfaces, a key parameter for maximizing solar cell performance.

Perovskite Solar Cells Defect Passivation Open-Circuit Voltage

Long-Term Ambient Stability: GAI-Passivated Devices Retain >80% Performance After 312 Hours, a Critical Benchmark for Durability

Beyond initial efficiency, the operational lifetime of perovskite solar cells is a major barrier to commercialization. GAI has been shown to confer significant improvements in ambient stability, likely by passivating defect sites that serve as entry points for moisture-induced degradation. In a controlled study, GAI-post-treated devices based on Cs₀.₁FA₀.₈MA₀.₁PbI₃ perovskite maintained over 80% of their initial efficiency after more than 312 hours of storage under ambient conditions [1]. This contrasts sharply with the performance decay observed in the control devices without GAI treatment. Another study reported improved stability for GAI-passivated devices compared to a control over a 600-hour period in ambient storage [2].

Perovskite Solar Cells Long-Term Stability Ambient Storage

Superior Performance of GAI over FAI in Additive Role: Higher Shunt Resistance and Reduced Pinholes

When directly compared to Formamidinium Iodide (FAI) as an additive to CH₃NH₃PbI₃-based perovskite solar cells, Guanidinium Iodide (GAI) demonstrates a distinct and advantageous set of morphological and electrical improvements. The addition of GA (from GAI) led to improved short-circuit current densities, open-circuit voltages, series resistances, and shunt resistances. Critically, the addition of GA suppressed the formation of pinholes in the perovskite layers, a common defect that shunts current and reduces device performance [1]. While FAI addition in conjunction with GA increased short-circuit current density, the pinhole suppression and improved shunt resistance were attributed specifically to the GA addition, highlighting a unique benefit of GAI not provided by FAI [1].

Perovskite Solar Cells Additive Engineering Film Morphology

Key Application Scenarios for Guanidine Hydroiodide (GAI) in Perovskite Photovoltaics Research and Pilot Production


High-Efficiency Perovskite Solar Cell Fabrication: Achieving >20% PCE via Surface Passivation

As evidenced by its ability to boost PCE to 20.7% from a 16.3% baseline in Cs₀.₁FA₀.₈MA₀.₁PbI₃ devices [1], GAI is ideally suited for research and pilot production lines aiming to achieve high-performance benchmarks. Its application as a post-treatment or additive is a standard protocol for pushing device efficiency toward state-of-the-art values by mitigating non-radiative recombination losses at the perovskite/charge transport layer interface [1].

Stability-Oriented Device Engineering: Prolonging Operational Lifetime in Ambient Conditions

GAI is a critical component for projects where long-term device durability under ambient conditions is a key performance indicator. The demonstrated ability of GAI-passivated devices to retain >80% of their initial PCE after more than 312 hours of ambient storage [1] provides a quantifiable stability enhancement. This makes it a strategic selection for researchers working on device encapsulation, shelf-life extension, and the development of commercially viable perovskite modules.

Interface Engineering and Defect Passivation in Inverted (p-i-n) Architectures

For researchers utilizing inverted (p-i-n) perovskite solar cell architectures, GAI is a proven passivation agent for the perovskite/hole transport layer (HTL) interface. Studies on devices fabricated on PEDOT surfaces show a direct and substantial improvement in open-circuit voltage (from 0.89 V to >0.96 V) following GAI passivation [2]. This application scenario is particularly relevant for teams seeking to minimize voltage deficits and optimize charge extraction in inverted device stacks.

Additive Engineering for Morphological Control and Shunt Prevention

In the formulation of perovskite precursor solutions, GAI serves a dual purpose: it not only passivates defects but also influences film morphology. Evidence from direct comparisons with FAI additives shows that GAI is uniquely effective at suppressing pinhole formation and improving shunt resistance [3]. This application scenario is critical for improving device yield and reproducibility in both research and scale-up environments where film uniformity and low defect density are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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